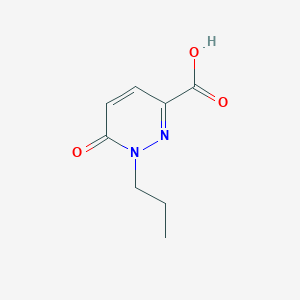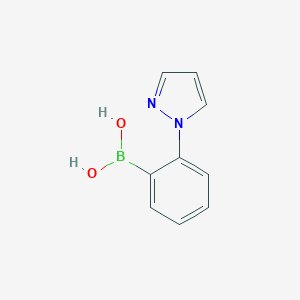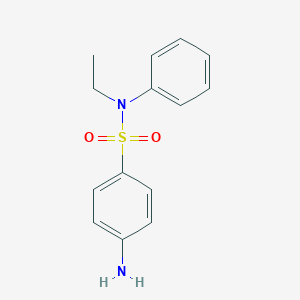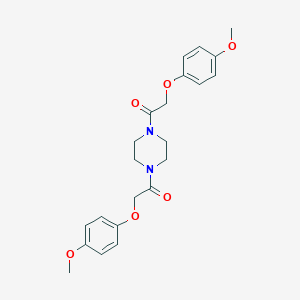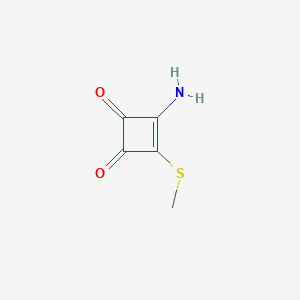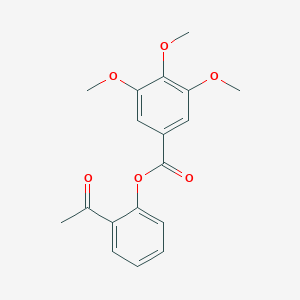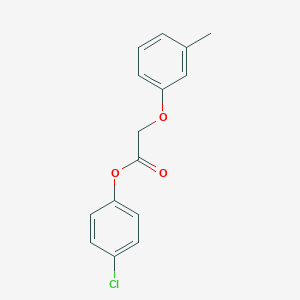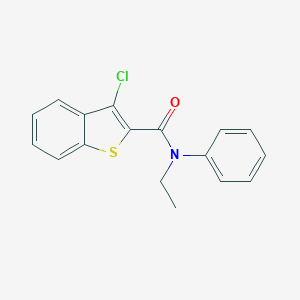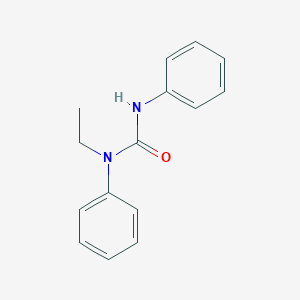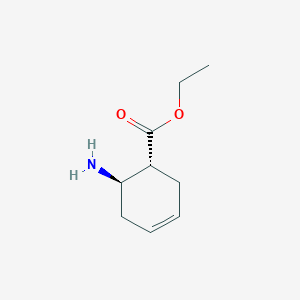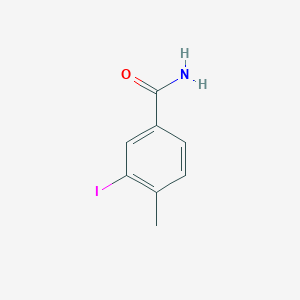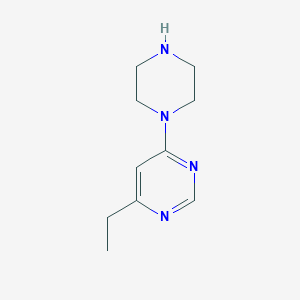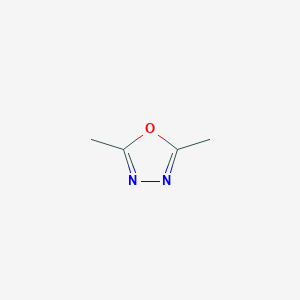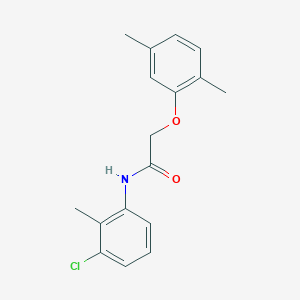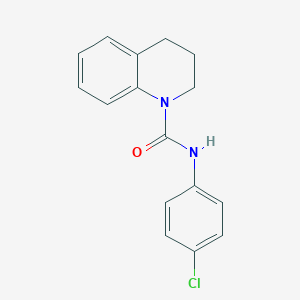
N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide, also known as CQ1, is a synthetic compound that belongs to the class of quinoline derivatives. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide is not fully understood. However, it has been suggested that the compound exerts its biological effects by interfering with the activity of enzymes and receptors involved in various cellular processes. N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of histone deacetylases, enzymes involved in gene expression regulation.
Efectos Bioquímicos Y Fisiológicos
N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide has been shown to induce apoptosis, cell cycle arrest, and DNA damage in cancer cells. It has also been shown to inhibit the replication of viruses such as HIV and dengue virus. In addition, N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide has been shown to exhibit antimalarial activity by inhibiting the heme detoxification pathway in Plasmodium falciparum.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide in lab experiments is its relatively simple synthesis method. N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide is also stable under normal laboratory conditions. However, one of the limitations of using N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide is its low solubility in water, which can make it difficult to use in some experimental setups.
Direcciones Futuras
There are several future directions for the research on N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide. One of the potential applications of N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide is as a therapeutic agent for Alzheimer's disease and Parkinson's disease. Further studies are needed to investigate the efficacy and safety of N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide in animal models of these diseases. Another future direction is to investigate the potential of N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide as a therapeutic agent for viral infections such as COVID-19. Additionally, further studies are needed to investigate the mechanism of action of N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide and to identify potential targets for the compound.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide involves the reaction between 4-chloroaniline and 2-cyanobenzaldehyde in the presence of ethanol and sodium ethoxide. The resulting product is then reduced using sodium borohydride to obtain N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide. The purity of the compound can be increased by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antiviral, and antimalarial activities. N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide has also been investigated for its potential use as a therapeutic agent for Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
6198-79-4 |
|---|---|
Nombre del producto |
N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide |
Fórmula molecular |
C16H15ClN2O |
Peso molecular |
286.75 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide |
InChI |
InChI=1S/C16H15ClN2O/c17-13-7-9-14(10-8-13)18-16(20)19-11-3-5-12-4-1-2-6-15(12)19/h1-2,4,6-10H,3,5,11H2,(H,18,20) |
Clave InChI |
LMUOTNRWTGIWNX-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)NC3=CC=C(C=C3)Cl |
SMILES canónico |
C1CC2=CC=CC=C2N(C1)C(=O)NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



